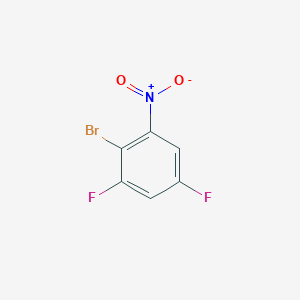

2-Bromo-1,5-difluoro-3-nitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,5-difluoro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF2NO2/c7-6-4(9)1-3(8)2-5(6)10(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCYPTYIIKJMNJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40648642 | |

| Record name | 2-Bromo-1,5-difluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877161-74-5 | |

| Record name | 2-Bromo-1,5-difluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DIFLUORO-6-NITROBROMOBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-1,5-difluoro-3-nitrobenzene CAS number 877161-74-5

An In-depth Technical Guide to 2-Bromo-1,5-difluoro-3-nitrobenzene (CAS Number: 877161-74-5)

This technical guide provides a comprehensive overview of this compound, a halogenated nitroaromatic compound relevant to researchers, scientists, and professionals in drug development and organic synthesis.

Core Compound Information

This compound is a substituted aromatic compound with the CAS number 877161-74-5. Its structure features a benzene ring functionalized with one bromine atom, two fluorine atoms, and a nitro group. This combination of electron-withdrawing groups makes it a potentially valuable intermediate in the synthesis of more complex molecules.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 877161-74-5 | [1][2] |

| Molecular Formula | C₆H₂BrF₂NO₂ | [2][3][4][5] |

| Molecular Weight | 237.99 g/mol | [1][6][7] |

| Purity | Typically ≥95% | [5] |

| Predicted Boiling Point | 214.5 ± 35.0 °C at 760 mmHg | [4] |

| Predicted Density | 1.9 ± 0.1 g/cm³ | [4] |

| Predicted Flash Point | 83.5 ± 25.9 °C | [4] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in readily available scientific literature, a likely synthetic route involves the nitration of a corresponding bromo-difluoro-benzene precursor. The synthesis of a structurally similar compound, 2,4-Difluoro-3-bromo-1-nitrobenzene, provides a valuable reference protocol.

Hypothetical Synthetic Pathway for this compound

A plausible synthetic route would start from 1-bromo-3,5-difluorobenzene. The nitration of this precursor would introduce the nitro group onto the benzene ring. The directing effects of the existing substituents would need to be carefully considered to achieve the desired isomer.

Caption: Hypothetical synthesis of this compound.

Reference Experimental Protocol: Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene

This protocol describes the synthesis of a similar compound and can be adapted by researchers as a starting point for the synthesis of this compound.

Materials:

-

1,3-difluoro-2-bromobenzene (23.5 g, 112 mmol)[8]

-

Concentrated sulfuric acid (48 ml)[8]

-

Concentrated nitric acid (70%, 8 ml)[8]

-

Ice (300 ml)[8]

-

Methylene chloride[8]

-

Saturated sodium bicarbonate solution[8]

-

Magnesium sulfate[8]

-

Isopropyl ether[8]

Procedure:

-

A solution of 1,3-difluoro-2-bromobenzene in concentrated sulfuric acid was stirred vigorously at ambient temperature.[8]

-

Concentrated nitric acid was added dropwise, ensuring the internal temperature of the reaction mixture did not exceed 55°C.[8]

-

The reaction mixture was stirred for an additional 15 minutes and then poured onto ice.[8]

-

The aqueous mixture was extracted three times with methylene chloride.[8]

-

The combined organic layers were washed three times with a saturated sodium bicarbonate solution, dried over magnesium sulfate, and filtered.[8]

-

The solvent was removed in vacuo to yield a yellow solid.[8]

-

Recrystallization from isopropyl ether afforded a white solid.[8]

Workflow for the Synthesis of a Halogenated Nitrobenzene

The following diagram illustrates a general workflow for the synthesis and purification of a halogenated nitrobenzene compound, based on the reference protocol.

Caption: General workflow for synthesis and purification.

Applications in Research and Drug Development

While specific biological activities or drug development applications for this compound are not extensively documented in public literature, its structural motifs are common in medicinal chemistry. Halogenated nitroaromatic compounds are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[2]

The presence of bromine and fluorine atoms, along with a nitro group, provides multiple reaction sites for further chemical modifications. For instance, the nitro group can be reduced to an amine, which is a common precursor for a wide range of functional groups. The bromine atom can participate in cross-coupling reactions, allowing for the formation of carbon-carbon or carbon-heteroatom bonds. The fluorine atoms can influence the compound's electronic properties, lipophilicity, and metabolic stability, which are important considerations in drug design.

Potential Reaction Pathways for Derivatization

The structure of this compound allows for several potential derivatization strategies that are valuable in the synthesis of novel compounds.

Caption: Potential derivatization pathways.

Safety Information

References

- 1. 877161-74-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. Nitrification Products at low Price in Ningbo,Zhejiang with Product Specification [nbinnochem.com]

- 3. 2-Bromo-3,4,5-trifluoro-1-nitrobenzene | 1020718-01-7 | Benchchem [benchchem.com]

- 4. 2-Bromo-3,4-difluoro-1-nitrobenzene | CAS#:877161-74-5 | Chemsrc [chemsrc.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 5-Bromo-1,3-difluoro-2-nitrobenzene | C6H2BrF2NO2 | CID 21335487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. prepchem.com [prepchem.com]

physical and chemical properties of 2-Bromo-1,5-difluoro-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 2-Bromo-1,5-difluoro-3-nitrobenzene (CAS No. 877161-74-5). While specific experimental data for this particular isomer is limited in publicly available literature, this document compiles available information and presents data from closely related isomers to offer valuable insights for researchers, scientists, and professionals in drug development. The guide covers molecular and physical properties, expected chemical reactivity, potential synthetic pathways, and general experimental protocols for analysis. Visualizations are provided to illustrate a potential synthesis route and a standard analytical workflow.

Introduction

This compound is a halogenated nitroaromatic compound. Such compounds are of significant interest in medicinal chemistry and materials science due to their versatile reactivity, which allows for the introduction of various functional groups. The presence of bromine, fluorine, and nitro groups on the benzene ring creates a unique electronic environment, making it a potentially valuable building block in the synthesis of complex organic molecules, including novel pharmaceutical agents and agrochemicals. The electron-withdrawing nature of the nitro and fluoro substituents, combined with the bromo group's utility in cross-coupling reactions, makes this molecule a target for further investigation.

Molecular and Physical Properties

| Property | Value/Information | Source |

| CAS Number | 877161-74-5 | [1][2] |

| Molecular Formula | C₆H₂BrF₂NO₂ | [1] |

| Molecular Weight | 237.99 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature. | General observation for similar compounds |

| Melting Point | Not available. A related isomer, 5-Bromo-1,2-difluoro-3-nitrobenzene, has a predicted boiling point of 259.0 ± 35.0 °C. Increased halogenation generally elevates melting points.[3] | [4] |

| Boiling Point | Not available. A related isomer, 5-Bromo-1,2-difluoro-3-nitrobenzene, has a predicted boiling point of 259.0 ± 35.0 °C. | [4] |

| Density | Not available. A related isomer, 5-Bromo-1,2-difluoro-3-nitrobenzene, has a predicted density of 1.890 ± 0.06 g/cm³. | [4] |

| Solubility | Expected to be soluble in common organic solvents and poorly soluble in water. | General property of similar compounds |

| SMILES | [O-]--INVALID-LINK--C1=CC(F)=CC(F)=C1Br | [5] |

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the interplay of its functional groups.

-

Nucleophilic Aromatic Substitution (SNAr): The benzene ring is highly electron-deficient due to the strong electron-withdrawing effects of the nitro group and the two fluorine atoms. This activates the ring towards nucleophilic aromatic substitution. The positions ortho and para to the nitro group are particularly activated.

-

Cross-Coupling Reactions: The bromo substituent serves as a versatile handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of more complex molecular architectures.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., Pd/C, H₂) or metal-acid systems (e.g., Sn/HCl). The resulting aniline derivative is a key intermediate for further functionalization, including diazotization and amide bond formation.

-

Reactivity of Halogens: The reactivity of the halogens in SNAr reactions is influenced by their position relative to the nitro group. Fluorine atoms are generally good leaving groups in activated aromatic systems. The bromine atom is less prone to nucleophilic displacement but is ideal for cross-coupling reactions. Primary amines have been shown to displace a nitro group in some polyhalogenated nitrobenzenes, while secondary amines may replace a chlorine atom ortho to a nitro group.[6]

Potential Synthesis Route

A specific, validated synthesis protocol for this compound is not detailed in the available literature. However, a plausible route can be conceptualized based on standard aromatic chemistry transformations, such as the nitration of a corresponding bromo-difluoro-benzene precursor. The synthesis of a related isomer, 1-Bromo-2,5-difluoro-3-nitrobenzene, involves the bromination of a difluoro-nitrobenzoic acid derivative.[7]

Below is a conceptual workflow for a potential synthesis:

Caption: A conceptual workflow for the synthesis of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not available. However, general methodologies for the analysis of halogenated nitrobenzenes can be applied.

Purity Assessment and Characterization

A combination of chromatographic and spectroscopic techniques is recommended for assessing the purity and confirming the structure of the compound.

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reverse-phase column is a common starting point. Phenyl-Hexyl or PFP columns may offer better selectivity for isomers.[8]

-

Mobile Phase: A gradient of water and an organic solvent such as acetonitrile or methanol is typically used.[8]

-

Detection: UV detection at a wavelength around 254 nm is suitable for aromatic nitro compounds.[8]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

GC can be used to separate volatile impurities and isomers.

-

MS provides information on the molecular weight and fragmentation pattern, which is crucial for structural elucidation. The presence of bromine would result in a characteristic isotopic pattern (M+ and M+2 peaks of similar intensity).[9]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will provide information on the aromatic protons.

-

¹³C NMR will show the carbon skeleton.

-

¹⁹F NMR is essential for confirming the presence and environment of the fluorine atoms.

-

For the related isomer 1-Bromo-2,5-difluoro-3-nitrobenzene, the ¹H NMR (400 MHz, CDCl₃) shows signals at δ 7.76 (ddd, 1H) and 7.64 (ddd, 1H).[7]

-

-

Infrared (IR) Spectroscopy:

-

Characteristic peaks for the nitro group (asymmetric and symmetric stretching) are expected around 1500-1570 cm⁻¹ and 1335-1370 cm⁻¹.

-

C-F stretching vibrations are typically observed in the 1000-1350 cm⁻¹ region.

-

C-Br stretching is expected in the 500-600 cm⁻¹ range.

-

General Analytical Workflow

The following diagram illustrates a typical workflow for the purification and analysis of a synthesized halogenated nitrobenzene compound.

References

- 1. 877161-74-5 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 2. CAS 877161-74-5 | 4654-B-1G | MDL MFCD04112512 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. 2-Bromo-3,4,5-trifluoro-1-nitrobenzene | 1020718-01-7 | Benchchem [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chemshuttle.com [chemshuttle.com]

- 6. Polyhalogenonitrobenzenes and derived compounds. Part 1. Reactions of 1,2,3,4-tetrachloro-5,6-dinitrobenzene with amines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. 1-BroMo-2,5-difluoro-3-nitrobenzene | 741721-51-7 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. 5-Bromo-1,2-difluoro-3-nitrobenzene|CAS 1261988-16-2 [benchchem.com]

Technical Guide: Physicochemical Properties and Characterization of 2-Bromo-1,5-difluoro-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the core physicochemical properties of 2-Bromo-1,5-difluoro-3-nitrobenzene, a halogenated nitroaromatic compound of interest in synthetic chemistry and drug discovery. The document outlines its fundamental molecular characteristics and presents a generalized workflow for the characterization and preliminary screening of such novel chemical entities.

Core Molecular Data

The fundamental molecular properties of this compound have been determined and are summarized below. These data are critical for stoichiometric calculations, analytical method development, and interpretation of experimental results.

| Property | Value | Citation |

| Molecular Formula | C₆H₂BrF₂NO₂ | [1] |

| Molecular Weight | 237.99 g/mol | [1][2][3] |

| Monoisotopic Mass | 236.92370 Da | [2][3] |

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of substituted nitrobenzenes can be complex and are often proprietary or specific to the research context. However, a general synthetic approach for a related compound, 2,5-difluoro-3-bromonitrobenzene, involves the reaction of a substituted benzoic acid with mercury(II) oxide and bromine in a suitable solvent, followed by purification using column chromatography.[4] Characterization of the final product typically employs techniques such as ¹H NMR spectroscopy to confirm the structure.[4]

For handling and safety, it is important to note that analogous compounds are classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled, and can cause skin and serious eye irritation.[2][3] Standard laboratory safety protocols, including the use of personal protective equipment, are therefore mandatory.

Generalized Research Workflow

The following diagram illustrates a generalized workflow for the characterization and initial evaluation of a novel chemical compound like this compound. This logical progression ensures that a comprehensive data package is developed, guiding further research and development efforts.

References

- 1. chemshuttle.com [chemshuttle.com]

- 2. 5-Bromo-1,3-difluoro-2-nitrobenzene | C6H2BrF2NO2 | CID 21335487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Bromo-1,2-difluoro-3-nitrobenzene | C6H2BrF2NO2 | CID 53216218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-BroMo-2,5-difluoro-3-nitrobenzene | 741721-51-7 [chemicalbook.com]

A Comprehensive Technical Guide to 2-Bromo-1,5-difluoro-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1,5-difluoro-3-nitrobenzene, identified by the CAS number 877161-74-5, is a highly functionalized aromatic compound of significant interest in synthetic organic chemistry.[1][2][3] Its structure, featuring a bromine atom, two fluorine atoms, and a nitro group on a benzene ring, makes it an exceptionally versatile building block. The strategic placement of these electron-withdrawing groups activates the aromatic ring, rendering it susceptible to various chemical transformations. This guide provides a detailed overview of its chemical properties, a representative synthetic protocol, and its applications, particularly in the realm of pharmaceutical and materials science research.

The electron-deficient nature of the benzene ring in this compound makes it a valuable intermediate. The bromine atom serves as a handle for metal-catalyzed cross-coupling reactions, while the nitro group can be readily reduced to an amine, providing a route for further derivatization. This multi-functional nature allows for sequential and regioselective introduction of various moieties, making it a key precursor in the synthesis of complex molecular architectures.

Physicochemical Properties

The key physicochemical properties of this compound (CAS: 877161-74-5) are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 877161-74-5 | [2][3] |

| Molecular Formula | C₆H₂BrF₂NO₂ | [1][2][4] |

| Molecular Weight | 237.99 g/mol | [2] |

| Appearance | Pale yellow solid | [1] |

| Melting Point | 66-70 °C | [1] |

| Purity | ≥95% | [4] |

| Density | 1.869 g/cm³ | [1] |

| Solubility | Insoluble in water, soluble in organic solvents. | [1] |

Synthesis and Reactivity

The synthesis of substituted nitroaromatic compounds like this compound typically involves electrophilic aromatic substitution, specifically nitration, of a corresponding substituted benzene precursor. The reactivity of the compound is dominated by the influence of its substituents. The electron-withdrawing nitro and fluoro groups activate the ring for nucleophilic aromatic substitution, while the bromo group is an excellent leaving group in palladium-catalyzed cross-coupling reactions. Furthermore, the nitro group can be selectively reduced to an aniline derivative, opening up a vast array of subsequent chemical transformations.

Experimental Protocols

Objective: To synthesize a bromodifluoronitrobenzene derivative through electrophilic nitration.

Materials:

-

1,3-difluoro-2-bromobenzene (precursor)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Methylene Chloride (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Magnesium Sulfate (MgSO₄)

-

Isopropyl Ether

-

Ice

Procedure:

-

A solution of 1,3-difluoro-2-bromobenzene (23.5 g, 112 mmol) in concentrated sulfuric acid (48 ml) is stirred vigorously at ambient temperature.[5]

-

Concentrated nitric acid (70%, 8 ml) is added dropwise to the reaction mixture. The rate of addition is controlled to ensure the internal temperature does not exceed 55°C.[5]

-

After the addition is complete, the reaction mixture is stirred for an additional 15 minutes.[5]

-

The reaction mixture is then carefully poured onto ice (300 ml) to quench the reaction.[5]

-

The aqueous mixture is extracted three times with methylene chloride.[5]

-

The combined organic layers are washed three times with a saturated sodium bicarbonate solution to neutralize any remaining acid.[5]

-

The organic layer is dried over magnesium sulfate and then filtered.[5]

-

The solvent is removed in vacuo to yield a yellow solid.[5]

-

The crude product is recrystallized from isopropyl ether to afford the purified product.[5]

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a bromodifluoronitrobenzene compound via electrophilic nitration of a suitable precursor.

Caption: Generalized workflow for the synthesis of this compound.

Applications in Research and Drug Development

Halogenated and nitrated aromatic compounds are fundamental building blocks in medicinal chemistry and materials science. This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.[1]

-

Pharmaceutical Synthesis: This compound serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs). The different functional groups allow for a variety of chemical modifications, such as the introduction of new carbon-carbon bonds via Suzuki or Stille coupling at the bromine position, or the formation of anilines by reducing the nitro group, which are key intermediates for many drugs.

-

Agrochemicals: Similar to pharmaceuticals, the synthesis of novel pesticides and herbicides often relies on functionalized aromatic intermediates.

-

Materials Science: Fluorinated aromatic compounds are used in the development of advanced materials, including polymers and organic electronic materials, due to the unique properties imparted by fluorine atoms.

The presence of multiple reactive sites on this compound allows chemists to design and execute complex synthetic strategies to access novel chemical entities with potential biological activity or unique material properties.

References

- 1. 2-Bromo-3 4-difluoro-1-nitrobenzene CAS:877161-74-5 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 2. 877161-74-5 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 3. 877161-74-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. CAS 877161-74-5 | 4654-B-1G | MDL MFCD04112512 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. prepchem.com [prepchem.com]

In-Depth Technical Guide to the Safe Handling of 2-Bromo-1,5-difluoro-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data sheet (SDS) information for 2-Bromo-1,5-difluoro-3-nitrobenzene (CAS No. 877161-74-5). Due to the limited availability of a complete, verified SDS for this specific compound, this guide synthesizes information from supplier data for the exact CAS number and extrapolates necessary details from the SDSs of structurally similar halogenated nitroaromatic compounds. All extrapolated information should be treated with due caution.

Chemical Identification and Physical Properties

This section details the fundamental identification and physical characteristics of this compound.

| Property | Value | Source |

| Chemical Name | This compound | Alachem Co., Ltd.[1] |

| CAS Number | 877161-74-5 | Apollo Scientific[2] |

| Molecular Formula | C₆H₂BrF₂NO₂ | Alachem Co., Ltd.[1] |

| Molecular Weight | 237.99 g/mol | Alachem Co., Ltd.[1] |

| Appearance | Pale yellow solid | Generic Pharmaceutical Patent[3] |

| Melting Point | 66-70 °C | Generic Pharmaceutical Patent[3] |

| Solubility | Insoluble in water, soluble in organic solvents | Generic Pharmaceutical Patent[3] |

| Purity | ≥95% - 98% | Synquest Labs[4], Apollo Scientific[2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

(Source: Echemi[5])

GHS Pictograms:

Signal Word: Warning[5]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this compound.

| Protection Type | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye damage.[6] |

| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation.[6] |

| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. | Minimizes inhalation of vapors, which can cause respiratory tract irritation.[6] |

Handling Procedures

All handling of this volatile and potentially toxic compound should be conducted within a properly functioning chemical fume hood.[7]

Caption: Workflow for the safe handling of this compound.

Storage Conditions

Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

Immediate and appropriate response is critical in case of accidental exposure or release.

First-Aid Measures

The following first-aid measures are recommended based on data for structurally similar compounds.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[5] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |

Fire-Fighting Measures

In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[8] Firefighters should wear self-contained breathing apparatus and full protective clothing.

Accidental Release Measures

For spills, wear appropriate PPE and contain the spill. Absorb with an inert material and place in a suitable container for disposal. Avoid allowing the chemical to enter drains or waterways.

Caption: Emergency response workflow for an accidental release.

Toxicological and Ecological Information

Disposal Considerations

All waste containing this compound must be treated as hazardous waste. Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

This guide is intended for informational purposes and should be used in conjunction with institutional safety protocols and professional judgment. Always consult the most up-to-date safety information available and handle all chemicals with the utmost care.

References

- 1. 877161-74-5 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 2. 877161-74-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. 2-Bromo-3,4-difluoro-1-nitrobenzene CAS 877161-74-5 - High Purity Medicine Grade at Best Price [nbinnochem.com]

- 4. CAS 877161-74-5 | 4654-B-1G | MDL MFCD04112512 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. echemi.com [echemi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. echemi.com [echemi.com]

- 9. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 2-Bromo-1,5-difluoro-3-nitrobenzene in Organic Solvents

Disclaimer: After a comprehensive review of publicly available scientific literature and chemical databases, no specific quantitative solubility data for 2-Bromo-1,5-difluoro-3-nitrobenzene was found. This guide therefore provides a framework for researchers, scientists, and drug development professionals on determining the solubility of this compound, including general principles, detailed experimental methodologies, and a workflow for solubility assessment. The principles and methods described are standard practices in chemical and pharmaceutical sciences and are directly applicable to this compound.

Introduction

This compound (C₆H₂BrF₂NO₂) is a substituted nitrobenzene compound.[1] Its structural features—a halogenated and nitrated aromatic ring—suggest it is a non-polar to moderately polar molecule. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in various fields, including as a potential intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] The general principle of "like dissolves like" provides a preliminary qualitative prediction of its solubility: it is expected to be more soluble in non-polar or moderately polar organic solvents and poorly soluble in highly polar solvents like water.[3][4]

Predicted Solubility Profile

While quantitative data is unavailable, a qualitative assessment can be made based on its structure. The presence of the nitro group and fluorine atoms introduces polarity, but the overall benzene ring and the bromine atom contribute to its non-polar character. Therefore, it is likely to be soluble in a range of common organic solvents. For instance, a synthesis of a related compound, 2,5-difluoro-3-bromonitrobenzene, utilized a mixture of hexane and ethyl acetate for purification via column chromatography, implying its solubility in these solvents.[1] Another similar compound, 2-Bromo-3-fluoronitrobenzene, is reported to be soluble in organic solvents such as ethanol, ether, and dichloromethane, but only slightly soluble in water.[5]

Quantitative Solubility Data

As noted, specific quantitative solubility data for this compound is not available in the current body of scientific literature. To provide a reference for researchers, the following table is a template that should be used to present experimentally determined solubility data.

| Solvent | Solvent Type | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| e.g., Hexane | Non-polar | 25 | Data to be determined | Data to be determined |

| e.g., Toluene | Non-polar | 25 | Data to be determined | Data to be determined |

| e.g., Dichloromethane | Polar Aprotic | 25 | Data to be determined | Data to be determined |

| e.g., Ethyl Acetate | Polar Aprotic | 25 | Data to be determined | Data to be determined |

| e.g., Acetone | Polar Aprotic | 25 | Data to be determined | Data to be determined |

| e.g., Acetonitrile | Polar Aprotic | 25 | Data to be determined | Data to be determined |

| e.g., Methanol | Polar Protic | 25 | Data to be determined | Data to be determined |

| e.g., Ethanol | Polar Protic | 25 | Data to be determined | Data to be determined |

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of a solid compound like this compound in organic solvents. The isothermal shake-flask method is a widely accepted and reliable technique.[6]

1. Isothermal Shake-Flask Method

This method involves creating a saturated solution of the compound at a constant temperature and then determining the concentration of the solute in the solution.

-

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

-

Procedure:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid is essential to ensure that the solution is saturated.[6]

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. This can take several hours to days, and a preliminary study should be conducted to determine the time to reach equilibrium.

-

Once equilibrium is reached, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration within the analytical range of the chosen analytical method.

-

Determine the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculate the original solubility in the solvent, taking into account the dilution factor.

-

2. Qualitative Solubility Test

A simpler, qualitative test can provide a quick assessment of solubility in various solvents.[7]

-

Procedure:

-

Place a small, measured amount (e.g., 25 mg) of this compound into a small test tube.[7]

-

Add a small volume (e.g., 0.75 mL) of the solvent in portions while shaking vigorously.[7]

-

Observe if the solid dissolves completely. If it does, the compound is considered soluble. If not, it is considered insoluble or sparingly soluble in that solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isothermal shake-flask method for determining solubility.

Caption: Workflow for determining solubility via the isothermal shake-flask method.

References

- 1. 1-BroMo-2,5-difluoro-3-nitrobenzene | 741721-51-7 [chemicalbook.com]

- 2. 5-Bromo-1,2-difluoro-3-nitrobenzene|CAS 1261988-16-2 [benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.ws [chem.ws]

- 5. chembk.com [chembk.com]

- 6. benchchem.com [benchchem.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Spectroscopic Analysis of 2-Bromo-1,5-difluoro-3-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the available ¹H NMR and a discussion on the expected ¹⁹F NMR spectral data for the compound 2-Bromo-1,5-difluoro-3-nitrobenzene. This information is critical for the structural elucidation and purity assessment of this important synthetic intermediate used in pharmaceutical and materials science research.

Summary of ¹H NMR Spectral Data

The proton nuclear magnetic resonance (¹H NMR) spectrum of this compound provides key insights into the substitution pattern of the aromatic ring. The available data, acquired on a 400 MHz spectrometer in deuterated chloroform (CDCl₃), reveals two distinct signals in the aromatic region.[1]

| Signal | Chemical Shift (δ, ppm) | Multiplicity |

| H-6 | 7.76 | ddd |

| H-4 | 7.64 | ddd |

Table 1: ¹H NMR Spectral Data for this compound. [1]

Expected ¹⁹F NMR Spectral Data

While experimental ¹⁹F NMR data for this compound is not currently available in public databases, we can predict the expected spectral features based on the molecular structure. The ¹⁹F NMR spectrum is anticipated to show two distinct signals, one for each of the non-equivalent fluorine atoms at the C-1 and C-5 positions.

The chemical shifts of these fluorine atoms will be influenced by the electronic effects of the adjacent bromine and nitro groups. Furthermore, the signals are expected to exhibit splitting due to:

-

¹H-¹⁹F coupling (JHF): Each fluorine signal will be split by the adjacent proton.

-

¹⁹F-¹⁹F coupling (JFF): The two fluorine atoms will couple with each other, with the magnitude of the coupling constant dependent on the number of bonds separating them.

A comprehensive analysis of a future experimental ¹⁹F NMR spectrum would provide precise chemical shifts and coupling constants, offering valuable confirmation of the compound's structure.

Experimental Protocol: NMR Spectroscopy of Fluoronitrobenzenes

The following provides a general experimental protocol for the acquisition of ¹H and ¹⁹F NMR spectra of fluoronitrobenzene compounds, based on standard laboratory practices.

1. Sample Preparation:

- Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

- Ensure the solvent is of high purity to avoid extraneous signals.

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition:

- The spectrum should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

- Standard acquisition parameters for a ¹H spectrum are typically employed, including a sufficient number of scans to achieve a good signal-to-noise ratio.

- The spectral width should be set to cover the aromatic region (typically 6-9 ppm).

- The chemical shifts should be referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

3. ¹⁹F NMR Acquisition:

- ¹⁹F NMR spectra should be acquired on a spectrometer equipped with a multinuclear probe.

- The spectral width for a ¹⁹F spectrum needs to be significantly larger than for a ¹H spectrum due to the wider chemical shift range of fluorine. A typical starting point for aromatic fluorine compounds is a spectral width of approximately 200-300 ppm.

- The transmitter offset should be set to the expected chemical shift region for fluoronitrobenzenes.

- Proton decoupling is often employed to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in sharper singlets or multiplets arising only from ¹⁹F-¹⁹F couplings.

- The chemical shifts are typically referenced to an external standard such as CFCl₃ (0 ppm).

Visualizing Molecular Structure and NMR Relationships

The following diagrams illustrate the structure of this compound and the expected coupling interactions that give rise to the observed NMR signal multiplicities.

Figure 1: Molecular structure of this compound.

Figure 2: Expected NMR coupling interactions in this compound.

References

Commercial Sourcing and Synthetic Utility of 2-Bromo-1,5-difluoro-3-nitrobenzene: A Technical Guide

For researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities, the availability and reactivity of key building blocks are of paramount importance. This guide provides an in-depth overview of the commercial suppliers of 2-Bromo-1,5-difluoro-3-nitrobenzene (CAS No. 877161-74-5), a versatile intermediate, and details its synthetic applications with a focus on experimental protocols.

Commercial Availability

A critical first step in any research and development workflow is securing a reliable source of starting materials. This compound is available from a number of commercial suppliers, with varying purity levels, quantities, and lead times. The following table summarizes the offerings from several key vendors to facilitate procurement decisions.

| Supplier | Catalog Number | Purity | Available Quantities | Price | Lead Time |

| Apollo Scientific | MFCD04112512 | Not Specified | 1g, 5g, 25g, 100g | £20.00 (1g) to £1,213.00 (100g) | 2-3 weeks (Out of Stock)[1] |

| Alachem Co., Ltd. | GN1019 | Not Specified | R&D to industrial scale | Inquire | Not Specified[2] |

| SynQuest Laboratories | 4654-B-1G | 95% | Not Specified | Inquire | Not Specified[3] |

| ChemShuttle | 180546 | 95% | 1g, 5g, 10g, 25g | $4,800.00 (1g) | Inquire[4] |

| CP Lab Safety | - | 95% | 25g | Inquire | Not Specified[5] |

| Oakwood Products | 233851 | 94% | Not Specified | Inquire | Not Specified[6] |

It is important to note that the nitro group makes this compound an electron-deficient aromatic system, activating it for nucleophilic aromatic substitution (SNAr) reactions. The bromine atom also serves as a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7]

Experimental Protocols

The synthetic utility of this compound is exemplified by its use as a precursor in the synthesis of more complex molecules, particularly in the development of pharmaceutical intermediates. A recent patent highlights its application in the synthesis of small molecule inhibitors of the KRAS G12D mutant, a key target in cancer therapy.[3]

Synthesis of this compound (Int-LLL1)

This protocol describes the synthesis of the title compound from 2,4-difluoro-6-nitroaniline.

Procedure: To a solution of tert-butyl nitrite (22.21 g, 215 mmol) and copper(II) bromide (38.5 g, 172 mmol) in MeCN (100 mL) was added a solution of 2,4-difluoro-6-nitroaniline (25 g, 144 mmol) in MeCN (100 mL) at 0°C under a nitrogen atmosphere. The reaction mixture was then stirred at 60°C for 16 hours. The solvent was evaporated under reduced pressure. The residue was diluted with water (100 mL) and EtOAc (100 mL) and filtered. The filtrate was separated, and the aqueous layer was extracted with EtOAc (3 x 80 mL). The combined organic layers were washed with brine (2 x 100 mL), dried over Na₂SO₄, filtered, and concentrated in vacuo. The crude product was purified by flash silica gel chromatography (Eluent: Petroleum ether) to yield this compound.[3]

Reduction to 2-bromo-3,5-difluoroaniline (Int-LLL2)

The nitro group of this compound can be readily reduced to an amine, providing a key functional group for further derivatization.

Procedure: To a solution of this compound (58 g, 244 mmol) in EtOH (250 mL) and AcOH (125 mL) was added iron powder (68.0 g, 1220 mmol). The reaction was stirred at 60°C for 6 hours.[3] This aniline derivative can then be used in a variety of subsequent reactions, such as amide bond formation or further cross-coupling reactions.

Key Synthetic Transformations and Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for procuring and utilizing this compound in a research setting.

References

- 1. 2-Bromo-3,4,5-trifluoro-1-nitrobenzene | 1020718-01-7 | Benchchem [benchchem.com]

- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20240239788A1 - Small molecule inhibitors of kras g12d mutant - Google Patents [patents.google.com]

- 4. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]

- 5. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups [escholarship.org]

- 7. CN118255760A - ä¸ç§å§å¶ç±»ååç©åå ¶å¶å¤æ¹æ³åå»è¯ç¨é - Google Patents [patents.google.com]

In-Depth Structural Analysis of 2-Bromo-1,5-difluoro-3-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of the aromatic compound 2-Bromo-1,5-difluoro-3-nitrobenzene (CAS No: 877161-74-5). Due to the limited availability of direct experimental data for this specific isomer, this document also incorporates and compares data from closely related isomers to provide a thorough understanding of its structural and physicochemical properties. This guide covers key identifiers, physicochemical properties, a plausible synthetic protocol, and a discussion of expected spectroscopic characteristics. The information is intended to support researchers in the fields of medicinal chemistry, organic synthesis, and materials science.

Introduction

This compound is a halogenated nitroaromatic compound. Such compounds are of significant interest in organic synthesis and drug discovery due to their versatile reactivity. The presence of electron-withdrawing fluorine and nitro groups, combined with a bromine atom, makes the benzene ring susceptible to various nucleophilic substitution and cross-coupling reactions. This allows for the strategic introduction of diverse functional groups, making it a potentially valuable building block for complex molecular architectures.

This guide summarizes the known information on this compound and provides context through comparative data from its isomers.

Physicochemical and Structural Data

The fundamental physicochemical properties of this compound and its isomers are crucial for its application in research and development. While experimental data for the target compound is scarce, its basic properties are listed below and compared with related isomers.

Key Identifiers and Properties

| Property | This compound | 5-Bromo-1,3-difluoro-2-nitrobenzene | 5-Bromo-1,2-difluoro-3-nitrobenzene |

| CAS Number | 877161-74-5[1][2] | 147808-42-2 | 1261988-16-2[3][4] |

| Molecular Formula | C₆H₂BrF₂NO₂[2][5] | C₆H₂BrF₂NO₂[6] | C₆H₂BrF₂NO₂[3] |

| Molecular Weight | 237.99 g/mol [2][5] | 237.99 g/mol [6] | 237.99 g/mol [3] |

| IUPAC Name | This compound | 5-bromo-1,3-difluoro-2-nitrobenzene[6] | 5-bromo-1,2-difluoro-3-nitrobenzene[3] |

| SMILES | FC1=C(--INVALID-LINK--=O)C(Br)=C(F)C=C1 | C1=C(C=C(C(=C1F)--INVALID-LINK--[O-])F)Br[6] | C1=C(C=C(C(=C1--INVALID-LINK--[O-])F)F)Br[3] |

| Topological Polar Surface Area (TPSA) | 43.14 Ų (Predicted) | 45.8 Ų (Computed) | 45.8 Ų (Computed)[3] |

| logP | 2.6355 (Predicted) | 2.6 (Computed) | 2.6 (Computed)[3] |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

The synthesis would likely proceed via the electrophilic nitration of 1-bromo-2,4-difluorobenzene. The directing effects of the fluorine and bromine substituents would guide the position of the incoming nitro group.

Reaction Scheme:

Caption: Proposed synthetic pathway for this compound.

General Experimental Protocol for Nitration

The following is a generalized experimental protocol based on the synthesis of a related isomer, 2,4-Difluoro-3-bromo-1-nitrobenzene[7]. This protocol would likely require optimization for the synthesis of the target compound.

Materials:

-

1-Bromo-2,4-difluorobenzene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Methylene Chloride (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Magnesium Sulfate (MgSO₄)

-

Isopropyl Ether

Procedure:

-

A solution of 1-bromo-2,4-difluorobenzene in concentrated sulfuric acid is stirred vigorously at ambient temperature in a reaction flask.

-

Concentrated nitric acid is added dropwise to the reaction mixture, ensuring the internal temperature does not exceed 55°C.

-

The reaction mixture is stirred for a further 15-30 minutes after the addition is complete.

-

The reaction mixture is then carefully poured onto ice.

-

The aqueous mixture is extracted three times with methylene chloride.

-

The combined organic layers are washed three times with a saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate and filtered.

-

The solvent is removed in vacuo to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent such as isopropyl ether to afford the final product.

Structural and Spectroscopic Analysis

Detailed spectroscopic data for this compound is not publicly available. This section outlines the expected spectroscopic features based on the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show two signals in the aromatic region, each corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the surrounding bromine, fluorine, and nitro substituents.

-

¹³C NMR: The spectrum will display six distinct signals for the carbon atoms of the benzene ring. The carbon atoms attached to the fluorine, bromine, and nitro groups will show characteristic chemical shifts and C-F coupling.

-

¹⁹F NMR: Two distinct signals are expected, corresponding to the two non-equivalent fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands characteristic of the nitro group.

-

Asymmetric NO₂ Stretch: Expected in the region of 1500-1560 cm⁻¹.

-

Symmetric NO₂ Stretch: Expected in the region of 1335-1370 cm⁻¹.

-

C-F Stretch: Strong absorptions are expected in the 1100-1400 cm⁻¹ region.

-

C-Br Stretch: Typically observed in the 500-650 cm⁻¹ region.

-

Aromatic C-H and C=C Stretches: Also present in their characteristic regions.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (237.99 g/mol ). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.

Computational Analysis

While no specific computational studies for this compound were found, Density Functional Theory (DFT) calculations are a powerful tool for predicting its structural and electronic properties.

Predicted Molecular Properties

A computational analysis workflow would provide valuable insights.

Caption: A typical workflow for the computational analysis of a molecule.

Such calculations would yield:

-

Optimized Molecular Geometry: Bond lengths, bond angles, and dihedral angles.

-

Predicted Spectroscopic Data: Theoretical NMR chemical shifts and IR vibrational frequencies to aid in the interpretation of experimental data.

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity.

Reactivity and Potential Applications

The structural features of this compound suggest several potential applications in organic synthesis.

-

Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nitro and fluoro groups activate the aromatic ring for SₙAr reactions, allowing for the displacement of the fluorine atoms by various nucleophiles.

-

Cross-Coupling Reactions: The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, which can then be further functionalized.

These reactive sites make this compound a potentially useful intermediate in the synthesis of pharmaceuticals, agrochemicals, and novel materials.

Conclusion

This compound is a halogenated nitroaromatic compound with significant potential as a synthetic building block. While direct and detailed experimental data for this specific isomer is limited, this guide provides a comprehensive overview based on available information and comparative analysis with related compounds. The presented physicochemical data, proposed synthetic methodology, and expected spectroscopic features offer a valuable resource for researchers. Further experimental and computational studies are warranted to fully elucidate the properties and reactivity of this compound, which will undoubtedly expand its applications in chemical synthesis and drug discovery.

References

- 1. 877161-74-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. CAS 877161-74-5 | 4654-B-1G | MDL MFCD04112512 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. 5-Bromo-1,2-difluoro-3-nitrobenzene | C6H2BrF2NO2 | CID 53216218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Bromo-1,2-difluoro-3-nitrobenzene|CAS 1261988-16-2 [benchchem.com]

- 5. 877161-74-5 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 6. 5-Bromo-1,3-difluoro-2-nitrobenzene | C6H2BrF2NO2 | CID 21335487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

Methodological & Application

Synthesis of 2-Bromo-1,5-difluoro-3-nitrobenzene from 1,3-Difluorobenzene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-Bromo-1,5-difluoro-3-nitrobenzene, a valuable building block in medicinal chemistry and drug development. The synthesis commences with 1,3-difluorobenzene and proceeds through a two-step reaction sequence involving nitration followed by bromination. This approach is designed to ensure high regioselectivity and yield of the final product. The protocols provided herein are based on established chemical principles for electrophilic aromatic substitution on deactivated ring systems.

Introduction

Substituted nitroaromatic compounds are pivotal intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. The target molecule, this compound, possesses a unique substitution pattern that makes it an attractive starting material for the introduction of further functionalities. The presence of fluorine atoms can enhance metabolic stability and binding affinity of drug candidates, while the bromo and nitro groups offer versatile handles for subsequent chemical transformations such as cross-coupling reactions and reductions. This protocol details a reliable synthetic route starting from commercially available 1,3-difluorobenzene.

Overall Reaction Scheme

The synthesis of this compound from 1,3-difluorobenzene is achieved in two sequential steps:

-

Nitration: 1,3-Difluorobenzene is first nitrated to produce the intermediate, 1,3-difluoro-5-nitrobenzene.

-

Bromination: The resulting 1,3-difluoro-5-nitrobenzene is then brominated to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 1,3-Difluoro-5-nitrobenzene

Principle: The nitration of 1,3-difluorobenzene is an electrophilic aromatic substitution reaction. The two fluorine atoms are ortho, para-directing; however, to achieve substitution at the 5-position, which is meta to both fluorine atoms, specific reaction conditions are required. The use of a standard nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) under controlled temperatures allows for the formation of the desired 1,3-difluoro-5-nitrobenzene intermediate.

Materials:

-

1,3-Difluorobenzene

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

-

Slowly add concentrated nitric acid to the sulfuric acid while maintaining the temperature below 10°C to create the nitrating mixture.

-

To a separate flask containing 1,3-difluorobenzene, slowly add the prepared nitrating mixture dropwise, ensuring the reaction temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude 1,3-difluoro-5-nitrobenzene can be purified by vacuum distillation.

Step 2: Synthesis of this compound

Principle: The bromination of 1,3-difluoro-5-nitrobenzene is also an electrophilic aromatic substitution. The nitro group is a strong deactivating group and directs incoming electrophiles to the meta position. The fluorine atoms are also deactivating but are ortho, para-directing. The combined directing effects of the nitro group (at C5) and the fluorine atoms (at C1 and C3) favor the substitution of bromine at the C2 position. Due to the strongly deactivated nature of the aromatic ring, a potent brominating agent is required. A mixture of bromine and nitric acid in concentrated sulfuric acid can serve as an effective brominating system for such deactivated substrates.

Materials:

-

1,3-Difluoro-5-nitrobenzene

-

Bromine

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (96-98%)

-

Ice

-

Dichloromethane

-

Saturated Sodium Thiosulfate Solution

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask, dissolve 1,3-difluoro-5-nitrobenzene in concentrated sulfuric acid.

-

To this solution, add bromine.

-

Slowly add concentrated nitric acid dropwise to the mixture while maintaining the temperature between 60-80°C.

-

Stir the reaction mixture at this temperature for 3-6 hours, monitoring the reaction progress by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

| Step | Reactant | Product | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 1,3-Difluorobenzene | 1,3-Difluoro-5-nitrobenzene | HNO₃, H₂SO₄ | 0 - RT | 1 - 2 | 75-85 | >98 |

| 2 | 1,3-Difluoro-5-nitrobenzene | This compound | Br₂, HNO₃, H₂SO₄ | 60 - 80 | 3 - 6 | 60-70 | >99 |

Table 2: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| 1,3-Difluorobenzene | C₆H₄F₂ | 114.09 | 83 | -59 | 1.157 |

| 1,3-Difluoro-5-nitrobenzene | C₆H₃F₂NO₂ | 159.09 | 176-177 | ~17 | 1.407 |

| This compound | C₆H₂BrF₂NO₂ | 237.99 | - | - | - |

Note: The physicochemical properties of the final product may not be extensively reported and should be determined experimentally.

Visualizations

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Logical Relationship of Directing Groups in Bromination

Caption: Directing effects on the bromination of 1,3-difluoro-5-nitrobenzene.

Application Notes and Protocols: Nitration of 1-Bromo-3,5-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the nitration of 1-bromo-3,5-difluorobenzene, a key reaction in the synthesis of specialized chemical intermediates for the pharmaceutical and agrochemical industries. Due to the limited availability of specific published protocols for this reaction, this application note outlines predicted reaction conditions and a representative experimental protocol based on established principles of electrophilic aromatic substitution and analogous reactions reported for similar substrates. The expected regioselectivity and methods for product isolation and purification are also discussed.

Introduction

1-Bromo-3,5-difluorobenzene is a valuable building block in organic synthesis. The introduction of a nitro group onto this scaffold via electrophilic aromatic substitution provides a versatile handle for further functionalization, such as reduction to an amine or nucleophilic aromatic substitution. The directing effects of the bromo and fluoro substituents play a crucial role in determining the regiochemical outcome of the nitration. Both bromine and fluorine are ortho-, para-directing, yet deactivating groups. In 1-bromo-3,5-difluorobenzene, the positions ortho to the fluorine atoms are C2, C4, and C6, while the positions ortho and para to the bromine atom are C2, C6, and C4. Consequently, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the C2, C4, and C6 positions. Steric hindrance from the bromine atom at C1 may influence the ratio of the resulting isomers, with substitution at the C4 position often being favored.

Predicted Reaction and Products

The nitration of 1-bromo-3,5-difluorobenzene is expected to proceed via an electrophilic aromatic substitution mechanism, yielding a mixture of constitutional isomers. The primary products anticipated are 1-bromo-3,5-difluoro-2-nitrobenzene and 1-bromo-3,5-difluoro-4-nitrobenzene.

Reaction Scheme:

Representative Experimental Protocol

The following protocol is a representative procedure for the nitration of 1-bromo-3,5-difluorobenzene, adapted from standard and analogous nitration reactions of other halogenated benzenes.

Materials:

-

1-Bromo-3,5-difluorobenzene

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Ice

-

Deionized water

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane or ethyl acetate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

Procedure:

-

Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask equipped with a magnetic stir bar, carefully add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. While stirring, slowly add concentrated nitric acid dropwise via a dropping funnel, ensuring the temperature remains below 10 °C.

-

Addition of Substrate: To the cooled and stirred nitrating mixture, add 1-bromo-3,5-difluorobenzene dropwise at a rate that maintains the internal temperature between 0-10 °C.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 0-10 °C for a specified time (e.g., 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is deemed complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extraction: Transfer the resulting mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate. Repeat the extraction process two to three times.

-

Washing: Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to separate the isomeric products.

Data Presentation: Predicted Reaction Conditions

| Parameter | Condition |

| Nitrating Agent | Mixture of concentrated HNO₃ and H₂SO₄ |

| Stoichiometry | 1.0 - 1.2 equivalents of HNO₃ per equivalent of substrate |

| Solvent | Concentrated H₂SO₄ |

| Temperature | 0 - 10 °C |

| Reaction Time | 1 - 3 hours (monitor by TLC) |

| Work-up | Quenching on ice, extraction, and washing |

| Purification | Column chromatography (silica gel) |

| Predicted Major Isomer | 1-bromo-3,5-difluoro-4-nitrobenzene |

Mandatory Visualizations

Caption: Experimental workflow for the nitration of 1-bromo-3,5-difluorobenzene.

Safety Precautions

-

This reaction should be performed in a well-ventilated fume hood.

-

Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

The reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of dinitrated byproducts.

-

Always add acid to water, not the other way around, during the work-up procedure.

Conclusion

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-1,5-difluoro-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This application note provides detailed protocols and compiled data for the use of 2-Bromo-1,5-difluoro-3-nitrobenzene as a substrate in Suzuki coupling reactions. The presence of two electron-withdrawing fluorine atoms and a nitro group on the aromatic ring significantly activates the carbon-bromine bond towards oxidative addition, a key step in the catalytic cycle.[4][5] This heightened reactivity makes this compound a valuable building block for the synthesis of complex, functionalized nitroaromatic compounds, which are important intermediates in pharmaceutical and materials science research.

The protocols and data presented herein are based on established methodologies for structurally similar electron-deficient and sterically hindered aryl bromides.[2][6] Optimization of the reaction conditions for specific coupling partners is recommended to achieve the best results.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes proposed reaction conditions for the Suzuki coupling of this compound with various arylboronic acids. These conditions are derived from successful couplings of analogous substrates and serve as a strong starting point for reaction development.[7][8][9]

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Proposed Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (2.5) | Toluene | 100 | 10 | 90-98 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane | 80 | 14 | 80-90 |

| 4 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 110 | 8 | 88-96 |

| 5 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (4) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 16 | 82-92 |

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)[7][10]

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene)[1][10]

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed vial)

-

Magnetic stirrer and heating plate

-

Solvents for workup and purification (e.g., ethyl acetate, water, brine, hexanes)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).[10]

-

Inert Atmosphere: Seal the vessel with a septum or cap, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[7][10]

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl bromide.[7][10]

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[1][10]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1][7]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.[8]

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).[8]

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure.[8][10]

-

Purification: The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Visualizations

The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting

-

Low or No Conversion: If the reaction shows low conversion, consider increasing the reaction temperature, extending the reaction time, or screening different catalyst/ligand systems.[1] Ensure all reagents and solvents are anhydrous and that the system is thoroughly deoxygenated.[1]

-

Formation of Side Products: The formation of homocoupled products can sometimes be suppressed by using a different base or solvent system.[1] Protodeborylation (hydrolysis of the boronic acid) can be minimized by using less harsh conditions or more stable boronate esters.

-

Catalyst Deactivation: The pyridine nitrogen in some substrates can coordinate to the palladium catalyst, leading to deactivation. While this compound does not contain a pyridine ring, other nitrogen-containing heterocycles in the coupling partner may cause this issue. The use of bulky, electron-rich ligands can often mitigate this problem.[10][11]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. reddit.com [reddit.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-1,5-difluoro-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the utilization of 2-Bromo-1,5-difluoro-3-nitrobenzene as a versatile substrate in a variety of palladium-catalyzed cross-coupling reactions. The unique substitution pattern of this aromatic building block, featuring a bromo leaving group and electron-withdrawing fluoro and nitro substituents, makes it a valuable precursor for the synthesis of complex, highly functionalized molecules relevant to pharmaceutical and materials science research.

Overview of Cross-Coupling Reactions